![molecular formula C17H19NO3 B8507522 methyl 2-[3-[[(2-hydroxyphenyl)methylamino]methyl]phenyl]acetate](/img/structure/B8507522.png)
methyl 2-[3-[[(2-hydroxyphenyl)methylamino]methyl]phenyl]acetate
Overview
Description
methyl 2-[3-[[(2-hydroxyphenyl)methylamino]methyl]phenyl]acetate is an organic compound that features a complex structure with both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3-[[(2-hydroxyphenyl)methylamino]methyl]phenyl]acetate typically involves multi-step organic reactions. One common method starts with the preparation of the benzylamine derivative, which is then reacted with a phenylacetic acid derivative under controlled conditions. The final esterification step involves the use of methanol and an acid catalyst to yield the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[3-[[(2-hydroxyphenyl)methylamino]methyl]phenyl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylamine moiety, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, methyl 2-[3-[[(2-hydroxyphenyl)methylamino]methyl]phenyl]acetate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme-substrate interactions and receptor binding studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor to drugs targeting specific pathways in disease treatment.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-[3-[[(2-hydroxyphenyl)methylamino]methyl]phenyl]acetate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzylamine derivatives: These compounds share the benzylamine moiety and exhibit similar reactivity.
Phenylacetic acid derivatives: These compounds have the phenylacetic acid structure and can undergo similar chemical transformations.
Uniqueness
What sets methyl 2-[3-[[(2-hydroxyphenyl)methylamino]methyl]phenyl]acetate apart is its unique combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its structure provides a versatile platform for the development of new compounds with tailored properties.
Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
methyl 2-[3-[[(2-hydroxyphenyl)methylamino]methyl]phenyl]acetate |
InChI |
InChI=1S/C17H19NO3/c1-21-17(20)10-13-5-4-6-14(9-13)11-18-12-15-7-2-3-8-16(15)19/h2-9,18-19H,10-12H2,1H3 |
InChI Key |
YCZSKMFYAYZYTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)CNCC2=CC=CC=C2O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
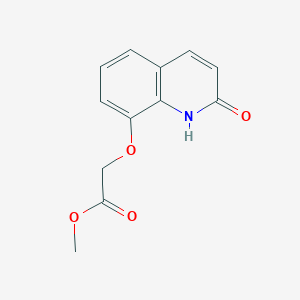
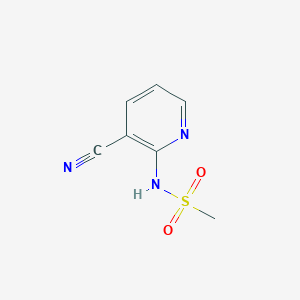


![1-METHYL-5-OXO-6,7,8,9-TETRAHYDRO-5H-BENZO[7]ANNULENE-7-CARBOXYLIC ACID](/img/structure/B8507464.png)
![3-Ethyl-pyrrolo[2,3-c]pyridin-1-ylamine](/img/structure/B8507467.png)
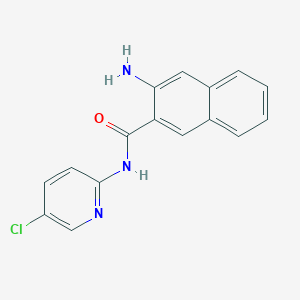

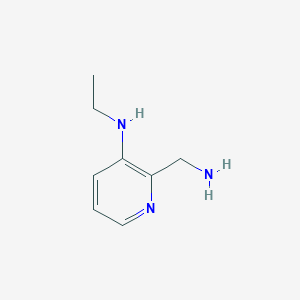
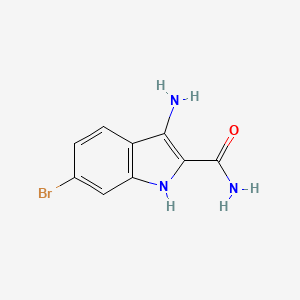
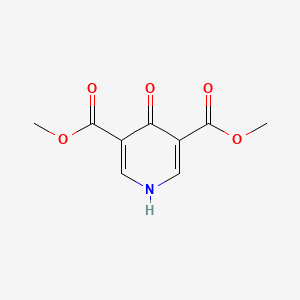
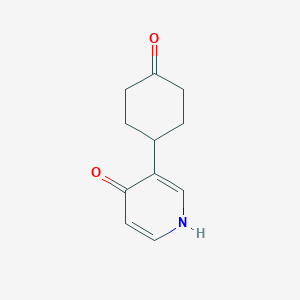
![4-Pyridinecarboxamide, 2-bromo-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B8507545.png)

